molecular formula C12H11BrN2O2 B15333782 7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B15333782
M. Wt: 295.13 g/mol
InChI Key: TUSYOQIFTDTTON-UHFFFAOYSA-N
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Description

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and carboxylation reactions. For instance, the starting material can be brominated using bromine or a brominating agent under controlled conditions. The brominated intermediate is then subjected to cyclization using a suitable catalyst and solvent, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole compounds .

Scientific Research Applications

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its therapeutic potential, particularly in developing new drugs for treating various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and carboxylic acid groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

InChI

InChI=1S/C12H11BrN2O2/c13-6-1-2-7-8-3-4-14-11(12(16)17)10(8)15-9(7)5-6/h1-2,5,11,14-15H,3-4H2,(H,16,17)

InChI Key

TUSYOQIFTDTTON-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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